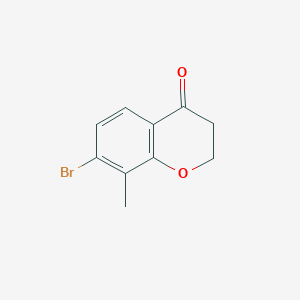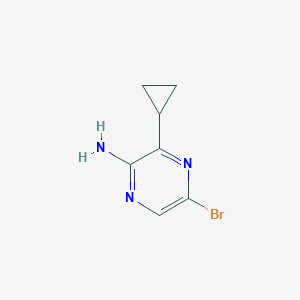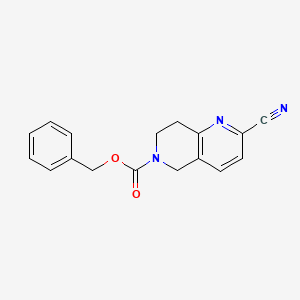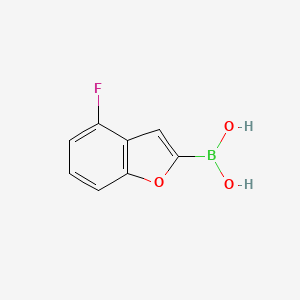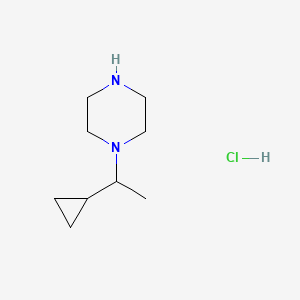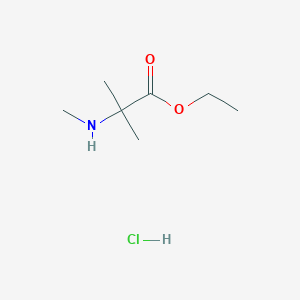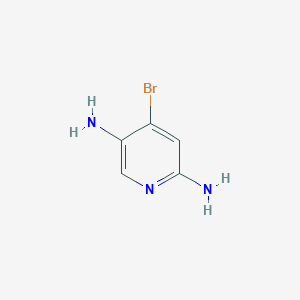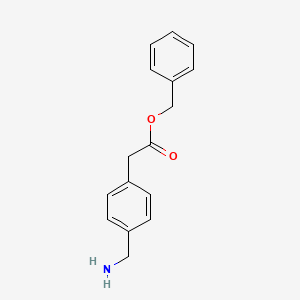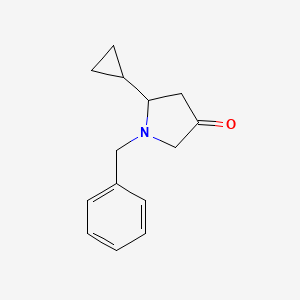
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Descripción general
Descripción
1-Benzyl-5-cyclopropylpyrrolidin-3-one, also known as 1-benzyl-5-cyclopropylpyrrolidine-3-one, is a cyclic amide derivative of pyrrolidine. It is a compound that has been studied for its potential use in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
One of the primary applications of derivatives similar to "1-Benzyl-5-cyclopropylpyrrolidin-3-one" is in the field of stereoselective synthesis. For instance, compounds like 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione have been synthesized towards natural bioactive compounds such as zopfiellamide A. These compounds undergo stereoselective reduction using sodium borohydride in combination with selected metal chlorides, highlighting their role in the synthesis of stereochemically complex molecules (Jumali et al., 2017).
Polymerization and Material Science
In material science, derivatives have been synthesized and homopolymerized under free radical conditions to study their configurational microstructure. For example, N-Benzyl-3-methylenepyrrolidin-2-one has been homopolymerized to investigate its isotactic with minor syndiotacticity properties, which are significant for understanding polymer materials' physical properties (Neuhaus & Ritter, 2015).
Neuroleptic Activity
The neuroleptic activity of benzamides, including compounds structurally related to "1-Benzyl-5-cyclopropylpyrrolidin-3-one," has been explored for their potential as neuroleptics. These studies involve the synthesis and evaluation of their inhibitory effects on stereotyped behavior in rats, indicating their significance in developing new treatments for psychosis (Iwanami et al., 1981).
Cytotoxic Evaluation
Research into the cytotoxic evaluation of α-Alkylidene-γ-lactones and lactams, including pyrrolidinone derivatives, demonstrates their potential in cancer therapy. These studies show how structural variations in these compounds can impact their cytotoxic activity against various cancer cell lines, providing a pathway for new anticancer drugs (Janecki et al., 2005).
Chemical Transformations
The chemical transformations of 3-aminopyrrolidin-2-ones, which share a functional group similarity with "1-Benzyl-5-cyclopropylpyrrolidin-3-one," reveal their versatility in reacting with other chemicals to produce a wide range of compounds. These transformations can lead to the synthesis of azomethines and N-substituted 3-aminopyrrolidin-2-ones, underlining the compound's utility in organic synthesis (Kostyuchenko et al., 2009).
Propiedades
IUPAC Name |
1-benzyl-5-cyclopropylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13-8-14(12-6-7-12)15(10-13)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJDOHIJSQTSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




